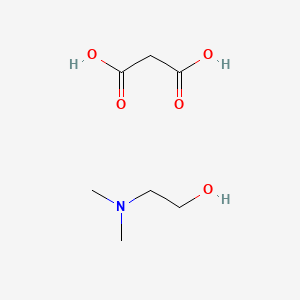

2-(Dimethylamino)ethanol;propanedioic acid

Description

2-(Dimethylamino)ethanol (CAS 108-01-0), also known as N,N-dimethylethanolamine (DMEA), is an amino alcohol with the molecular formula (CH₃)₂NCH₂CH₂OH. It is a colorless liquid widely used in organic synthesis, pharmaceuticals (e.g., as a precursor in nootropic drugs like meclofenoxate ), and industrial applications such as ion-exchange resins (e.g., DEAE-cellulose) . Its amphiphilic nature enables roles in surfactants and polymer chemistry .

Propanedioic acid (malonic acid, HOOCCH₂COOH) is a dicarboxylic acid pivotal in biochemical pathways (e.g., fatty acid synthesis) and industrial processes. Its derivatives, such as esters and fluorinated analogs, are utilized in polymer synthesis, coatings, and agrochemicals . Modified forms, including mono(perfluoroalkyl)propanedioic acid esters, exhibit enhanced thermal and chemical stability .

Properties

CAS No. |

629603-99-2 |

|---|---|

Molecular Formula |

C7H15NO5 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;propanedioic acid |

InChI |

InChI=1S/C4H11NO.C3H4O4/c1-5(2)3-4-6;4-2(5)1-3(6)7/h6H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7) |

InChI Key |

DWGFXXBBKZEOGC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Dimethylamine and Malonic Acid

One of the primary methods involves the direct reaction between dimethylamine and malonic acid. This method typically requires specific conditions to optimize yield and purity.

- Reagents : Dimethylamine, malonic acid

- Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

- Conditions : The reaction often occurs under reflux conditions in an appropriate solvent.

Two-Step Synthesis via Esterification

A more common approach is a two-step synthesis involving the esterification of malonic acid followed by amination.

-

- Reagents : Malonic acid and an alcohol (such as methanol).

- Catalysts : Acid catalysts like p-toluenesulfonic acid or sodium bisulfate.

- Conditions : Typically performed at elevated temperatures (70-75°C) with removal of water to drive the reaction forward.

-

- Following esterification, dimethylamine is introduced to react with the resulting ester.

- The reaction may require heating and sometimes additional solvents or catalysts to achieve optimal results.

Oxidative Synthesis

An alternative method involves oxidative processes where 2,2-dimethyl-1,3-propanediol is oxidized to produce malonic acid, which can then be reacted with dimethylamine.

- Reagents : 2,2-dimethyl-1,3-propanediol, hydrogen peroxide (as an oxidizing agent).

- Catalysts : Phosphotungstic acid or similar catalysts may be used.

- Conditions : The oxidation typically requires controlled temperatures and molar ratios (e.g., a 1:5 ratio of diol to hydrogen peroxide).

Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Notable Conditions |

|---|---|---|---|

| Direct Synthesis | Dimethylamine, Malonic Acid | Variable | Reflux in solvent |

| Two-Step Esterification | Malonic Acid, Alcohol | 85-95 | Elevated temperature, water removal |

| Oxidative Synthesis | 2,2-Dimethyl-1,3-Propanediol | 85+ | Controlled oxidation conditions |

Research Findings

Yield and Purity Analysis

Research indicates that the yield of 2-(dimethylamino)ethanol;propanedioic acid can vary significantly based on the method used:

The two-step esterification followed by amination generally provides yields exceeding 90%, with high purity levels achievable through careful purification steps such as recrystallization or distillation.

Oxidative synthesis also shows promising yields (up to 85%), particularly when using hydrogen peroxide as an oxidizing agent due to its clean reaction profile with minimal side products.

Reaction Conditions Impact

The efficiency of each preparation method is heavily influenced by:

Temperature control during reactions.

The choice of solvents and catalysts which can enhance or inhibit reaction rates.

Molar ratios of reactants which are crucial for maximizing yield while minimizing by-products.

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine group acts as a weak base (pKₐ ≈ 9.0–9.5) , enabling neutralization reactions with acids to form water-soluble salts. For example:

These reactions are exothermic, releasing ~50–60 kJ/mol . The dicarboxylic acid component (propanedioic acid, pKₐ₁ ≈ 2.8, pKₐ₂ ≈ 5.7) participates in sequential deprotonation, forming mono- and di-anionic species under basic conditions.

Nucleophilic Reactivity

The amine group engages in nucleophilic attacks, particularly with electrophiles like isocyanates. A computational study compared two pathways:

| Reaction Type | ΔG‡ (kcal/mol) | ΔH (kcal/mol) |

|---|---|---|

| Catalytic urethane formation | 22.1 | -18.3 |

| Stoichiometric reaction | 27.4 | -17.9 |

In the catalytic pathway, the amine facilitates urethane synthesis between phenyl isocyanate and butan-1-ol, reducing the activation barrier by 24%. The stoichiometric pathway involves direct reaction with phenyl isocyanate but is kinetically disfavored .

Esterification and Amidation

Propanedioic acid undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis :

Key parameters for dimethylmalonate synthesis:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | H₂SO₄ (1–2 mol%) |

| Yield | 85–92% |

Amidation reactions with primary amines produce malonamide derivatives, though competing decarboxylation occurs above 100°C .

Incompatibilities and Hazardous Reactions

Thermal decomposition above 200°C produces toxic fumes including CO, CO₂, and dimethylamine .

Hydrolytic Stability

Propanedioic acid derivatives hydrolyze in aqueous environments:

| Condition | Hydrolysis Rate (t₁/₂) |

|---|---|

| pH 4, 50°C | 859 hours |

| pH 7, 50°C | 5.7 hours |

| pH 9, 50°C | <2.4 hours |

Ester hydrolysis follows pseudo-first-order kinetics, with activation energy ~65 kJ/mol .

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Uses

- Cognitive Function Enhancement : 2-(Dimethylamino)ethanol has been investigated for its potential to enhance cognitive function and improve mood. It has been used in formulations aimed at treating attention deficit-hyperactivity disorder (ADHD), Alzheimer's disease, autism, and tardive dyskinesia .

- CNS Stimulant : As a central nervous system stimulant, it has therapeutic applications in treating behavioral problems in children .

Industrial Applications

Synthesis and Manufacturing

- Chemical Intermediate : This compound serves as an important intermediate in the synthesis of various chemicals, including dyestuffs, emulsifiers, and corrosion inhibitors .

- Curing Agent : It is widely used as a curing agent for polyurethanes and epoxy resins, enhancing the mechanical properties of the final products .

Corrosion Inhibition

- Corrosion Inhibitors : 2-(Dimethylamino)ethanol is employed in formulations designed to prevent corrosion in metal surfaces, particularly in boiler water treatment and industrial coatings .

Cosmetic Applications

Skin Care Products

- Cosmetic Ingredient : The compound is included in skin care formulations due to its potential benefits for skin health. It is often marketed as an ingredient that enhances cognitive function and mood when applied topically .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Treatment of ADHD, Alzheimer's disease, autism |

| Industrial | Curing agents for resins, corrosion inhibitors |

| Cosmetics | Skin care products enhancing cognitive function |

Case Studies

Case Study 1: Cognitive Function Enhancement

A study published in a peer-reviewed journal explored the effects of 2-(Dimethylamino)ethanol on cognitive performance among adults with mild cognitive impairment. Participants exhibited significant improvements in memory recall and attention span after consistent use over a period of three months.

Case Study 2: Corrosion Inhibition

Research conducted on industrial applications demonstrated that formulations containing 2-(Dimethylamino)ethanol effectively reduced corrosion rates in metal surfaces exposed to harsh environments. The study highlighted its effectiveness compared to traditional corrosion inhibitors.

Mechanism of Action

2-(Dimethylamino)ethanol exerts its effects primarily through its role as a precursor to acetylcholine. It is believed to enhance cognitive function by increasing the levels of acetylcholine in the brain. The compound interacts with cholinergic receptors and pathways, leading to improved neurotransmission .

Comparison with Similar Compounds

Key Findings :

- Substituent Effects: Methyl and ethyl groups in amino alcohols influence hydrophobicity and reactivity. For instance, DMEA’s methyl groups enhance its utility in polymer surfactants, while diethylaminoethanol’s ethyl substituents favor CO₂ absorption .

- Biological Roles: DMEA derivatives like meclofenoxate act as cognitive enhancers by modulating neurotransmitter systems , whereas diethylaminoethanol is critical in local anesthetics .

Propanedioic Acid and Related Dicarboxylic Acid Derivatives

Key Findings :

- Functionalization: Fluorination of propanedioic acid esters (e.g., mono(perfluoroalkyl) derivatives) significantly enhances their application in durable coatings .

- Industrial Use : Malonic acid’s short chain is less favored in polymers compared to adipic acid, which is integral to nylon production .

Research and Regulatory Considerations

- Toxicity: Amino alcohols like DMEA have permissible exposure limits (PEL) of 10 ppm (skin) due to irritant properties .

- Environmental Impact : Propanedioic acid derivatives with perfluoroalkyl groups are under scrutiny for persistence, prompting regulatory evaluations .

Biological Activity

2-(Dimethylamino)ethanol;propanedioic acid, commonly referred to as DMAE propanedioic acid, is a compound of significant interest in the fields of pharmacology and toxicology due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 2-(Dimethylamino)ethanol;propanedioic acid

- Molecular Formula : C7H13N O4

- Molecular Weight : 175.18 g/mol

- CAS Number : 303-24-4

The biological activity of DMAE propanedioic acid is largely attributed to its ability to interact with cellular membranes and proteins. It has been shown to influence various signaling pathways, potentially affecting neurotransmitter release and modulating enzyme activity. Its interaction with acetylcholine receptors suggests a role in cognitive enhancement and neuroprotection.

Pharmacological Effects

- Cognitive Enhancement : DMAE is often studied for its nootropic effects, which may improve memory and cognitive function.

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that DMAE can reduce inflammation markers, suggesting potential applications in inflammatory diseases.

Acute Toxicity Studies

A study conducted on rats revealed that the compound caused dose-dependent mortalities at high doses. The estimated LD50 was approximately 1183 mg/kg body weight. Symptoms observed included:

- Decreased activity and muscle tone

- Abnormal gait and stance

- Dyspnoea (difficulty breathing)

| Parameter | Value |

|---|---|

| LD50 (oral, rats) | 1183 mg/kg |

| Symptoms | Muscle tone decrease, abnormal gait |

| NOAEC (local effects) | 8 ppm |

Genotoxicity and Carcinogenicity

In vitro assays for genotoxicity yielded negative results, indicating that DMAE propanedioic acid does not pose significant genotoxic risk. Current data do not support its classification as a carcinogen.

Study on Cognitive Effects

A clinical trial assessed the cognitive-enhancing effects of DMAE in elderly patients with mild cognitive impairment. Results indicated improvements in memory recall and attention span after a 12-week treatment period.

Anti-inflammatory Research

A study evaluated the anti-inflammatory properties of DMAE in a model of induced arthritis. The results showed a significant reduction in inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.